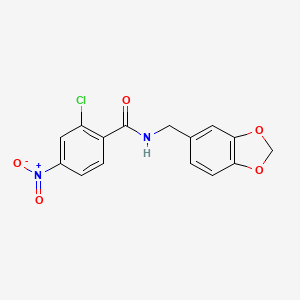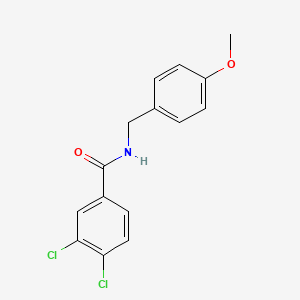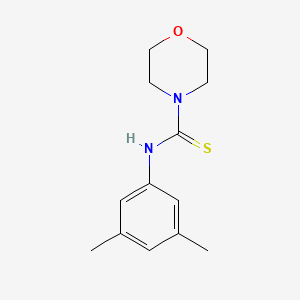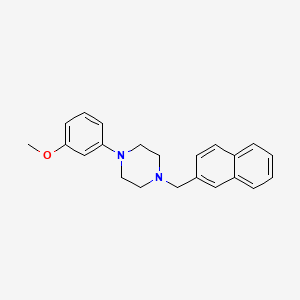![molecular formula C15H14ClNOS B5821505 N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Studies have suggested that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may also modulate the activity of opioid receptors in the brain, leading to analgesic effects. Additionally, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to affect the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have reported that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain and peripheral tissues. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to modulate the activity of opioid receptors in the brain, leading to analgesic effects. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This makes it a promising compound for further investigation in the field of medicinal chemistry. However, there are also limitations to using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments. For example, the mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, which may make it difficult to design experiments that specifically target its effects. Additionally, the synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide that are more efficient and scalable. Another area of interest is the investigation of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide's effects on other signaling pathways in the body, which may shed light on its mechanism of action. Furthermore, the potential use of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide as a therapeutic agent for various inflammatory and neurological disorders warrants further investigation. Finally, the development of analogs of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide with improved pharmacological properties may lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2-chloroacetamide with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used to produce N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide for various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential use in medicinal chemistry. Specifically, it has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJNLQPLASPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)




